molecular formula C8H11NO2 B13497010 Methyl 5-ethynylpyrrolidine-2-carboxylate

Methyl 5-ethynylpyrrolidine-2-carboxylate

Cat. No.: B13497010
M. Wt: 153.18 g/mol
InChI Key: FRZPCZRQWGTLLE-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethynyl group attached to the pyrrolidine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with ethynylating agents. One common method is the alkylation of pyrrolidine-2-carboxylate with ethynyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrolidine ring, allowing the ethynyl group to attach to the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Methyl 5-ethynylpyrrolidine-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The ethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to form stable adducts with biological molecules makes it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents attached to the ring.

    Methyl (S)-(+)-2-pyrrolidone-5-carboxylate: Another pyrrolidine derivative with different functional groups.

Uniqueness

Methyl 5-ethynylpyrrolidine-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and biochemical probes.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 5-ethynylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h1,6-7,9H,4-5H2,2H3

InChI Key

FRZPCZRQWGTLLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C#C

Origin of Product

United States

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